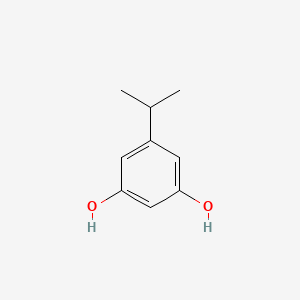

3,5-Dihydroxy-1-isopropylbenzene

Description

Contextualization within Phenolic and Resorcinol (B1680541) Chemistry

To appreciate the chemical importance of 3,5-Dihydroxy-1-isopropylbenzene, it is necessary to place it within the context of its parent chemical classes: phenols and resorcinols. Phenols are a class of chemical compounds defined by a hydroxyl group (—OH) bonded directly to an aromatic hydrocarbon ring. britannica.com The simplest member of this class is phenol (B47542) (C₆H₅OH). The presence of the hydroxyl group significantly impacts the reactivity of the aromatic ring, rendering it highly susceptible to electrophilic substitution reactions.

Resorcinol, also known as benzene-1,3-diol, is a benzenediol, indicating it possesses two hydroxyl groups attached to a benzene (B151609) ring at the meta-positions (carbons 1 and 3). nih.govwikipedia.org As a member of the broader phenolic compound family, resorcinol is recognized for its use in the production of resins and as a key intermediate in the synthesis of various other organic compounds. britannica.comwikipedia.org

This compound is a direct derivative of resorcinol. It maintains the core 1,3-dihydroxybenzene structure but is distinguished by an isopropyl group. The two hydroxyl groups establish its character as a resorcinol, while the alkyl (isopropyl) substituent modifies its physicochemical properties, notably increasing its lipophilicity (fat-solubility) when compared to the parent resorcinol molecule. This structural modification is critical for its role in organic synthesis, as it influences the compound's solubility and its interactions with other reactants and solvents.

Table 1: Comparison of Physicochemical Properties

| Property | Phenol | Resorcinol (Benzene-1,3-diol) | This compound |

|---|---|---|---|

| Molecular Formula | C₆H₆O | C₆H₆O₂ | C₉H₁₂O₂ |

| Molar Mass | 94.11 g/mol | 110.11 g/mol wikipedia.org | 152.19 g/mol |

| Appearance | White crystalline solid | White crystalline solid, turns pink on exposure to light nih.govchemicalbook.com | Data not available |

| Melting Point | 40.5 °C | 109-112 °C chemicalbook.com | Data not available |

| Boiling Point | 181.7 °C | 277-281 °C wikipedia.orgchemicalbook.com | Data not available |

| logP | 1.46 | 0.80 nih.gov | Data not available |

Significance in Natural Product Chemistry Research

In the field of natural product chemistry, the primary importance of this compound stems from its role as a key synthetic precursor. Although it is not widely reported as a naturally occurring compound, its structure is analogous to moieties present in a variety of natural products, particularly those belonging to the polyketide and phenolic classes.

Its most prominent application is found in the synthesis of desoxy cannabidiol (B1668261) analogues and related psychoactive compounds. Cannabinoids represent a class of terpenophenolic compounds first isolated from the Cannabis sativa plant. The resorcinol core is a foundational structural element of many cannabinoids. By employing derivatives such as this compound, researchers can systematically alter the structure of cannabinoid-like molecules to explore structure-activity relationships, develop novel therapeutic agents, or create reference standards for analytical testing. For instance, it can be synthesized from (+)-Limonene, a widespread natural monoterpene, through a photosynthesized oxygen transfer reaction, thereby linking its synthesis pathway to natural product precursors.

Moreover, the compound's inherent 1,3-dihydroxybenzene structure suggests the potential for intrinsic biological activity. Dihydroxybenzenes are recognized for their antioxidant properties, which arise from their capacity to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. mdpi.com Research on related dihydroxybenzoic acids has demonstrated that the positioning and quantity of hydroxyl groups are crucial determinants of antioxidant efficacy. nih.gov While specific antioxidant studies on this compound are not extensively detailed in current literature, its structural similarity to other potent phenolic antioxidants identifies this as a promising area for future research.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is heavily concentrated on its applications within organic synthesis. It is established as an acetal (B89532) reagent and a valuable building block for constructing complex molecules that feature a resorcinol core. The scientific literature emphasizes its utility in multi-step synthetic pathways, such as in the preparation of stilbene (B7821643) derivatives like (E)-3,5-dihydroxy-4-isopropyl stilbene. google.com This highlights its importance to synthetic chemists who aim to create specific and complex molecular architectures.

However, this intense focus on synthesis also brings to light significant gaps in the broader understanding of the compound. There is a discernible lack of research in several key areas:

Natural Occurrence: There is minimal information available regarding whether this compound is produced naturally by plants, fungi, or bacteria. Its discovery and isolation from a natural source would initiate new lines of inquiry in biosynthesis and chemical ecology.

Biological Activity Profile: Although its chemical structure implies potential antioxidant activity, comprehensive studies to quantify this effect and to screen for other biological activities (such as enzyme inhibition or antimicrobial properties) are limited. Research has predominantly centered on the properties of the final products synthesized from it, rather than on the intermediate compound itself.

Metabolism and Toxicokinetics: As a synthetic intermediate, its metabolic fate and toxicological profile have not been primary research objectives. A thorough understanding of how it is processed in vivo would be essential if it were ever considered for applications beyond laboratory synthesis.

Comparative Studies: There is an absence of systematic, comparative studies that assess how the isopropyl group in this compound specifically modifies the chemical and biological properties of the resorcinol scaffold in comparison to other alkyl-substituted resorcinols.

Structure

3D Structure

Propriétés

IUPAC Name |

5-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCBNCOFPKXLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510119 | |

| Record name | 5-(Propan-2-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34993-66-3 | |

| Record name | 5-(Propan-2-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Characteristics for Advanced Research

Systematic IUPAC Nomenclature and Common Academic Synonyms

The formal identification of 3,5-Dihydroxy-1-isopropylbenzene is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The systematic name for this compound is 5-propan-2-ylbenzene-1,3-diol . nih.gov This name precisely describes the molecular structure: a benzene-1,3-diol (resorcinol) backbone with a propan-2-yl (isopropyl) group attached to the 5th carbon of the ring.

In academic literature and chemical databases, several synonyms are used interchangeably to refer to this compound. These include the commonly used name This compound , 5-Isopropylresorcinol , and the more formal 1,3-Benzenediol, 5-(1-methylethyl)- . nih.gov The Chemical Abstracts Service (CAS) has assigned the registry number 34993-66-3 to this specific chemical entity, which serves as a unique identifier. nih.govchemicalbook.com

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 5-propan-2-ylbenzene-1,3-diol | nih.gov |

| Common Synonyms | This compound, 5-Isopropylresorcinol | nih.gov |

| CAS Number | 34993-66-3 | nih.govchemicalbook.com |

| Molecular Formula | C9H12O2 | nih.govchemicalbook.com |

| Molecular Weight | 152.19 g/mol | nih.gov |

| InChI | InChI=1S/C9H12O2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,10-11H,1-2H3 | nih.gov |

| SMILES | CC(C)C1=CC(=CC(=C1)O)O | nih.gov |

Stereochemical Considerations and Isomerism

From a stereochemical perspective, 5-propan-2-ylbenzene-1,3-diol is an achiral molecule. It does not possess any stereocenters, and its structure is superimposable on its mirror image. The molecule has a plane of symmetry that passes through the isopropyl group and the C2 and C5 atoms of the benzene (B151609) ring, bisecting the bond between C1 and C6, and the bond between C3 and C4. Consequently, it does not exhibit enantiomerism or diastereomerism.

However, constitutional isomers of this compound exist. These isomers share the same molecular formula (C9H12O2) but differ in the substitution pattern of the hydroxyl and isopropyl groups on the benzene ring. Examples include:

4-Isopropylbenzene-1,2-diol (4-isopropylcatechol)

2-Isopropylbenzene-1,4-diol (2-isopropylhydroquinone)

3-Isopropylbenzene-1,2-diol (3-isopropylcatechol)

2-Isopropylbenzene-1,3-diol (2-isopropylresorcinol)

These isomers exhibit distinct physical and chemical properties due to the different spatial relationships between the functional groups, which influence factors such as intramolecular hydrogen bonding and electronic effects.

Structural Motif Analysis and Related Scaffolds

The core structural motif of 5-propan-2-ylbenzene-1,3-diol is an alkyl-substituted resorcinol (B1680541) . Resorcinol (1,3-dihydroxybenzene) itself is a fundamental scaffold known for its reactivity, particularly in electrophilic aromatic substitution reactions, with the two hydroxyl groups acting as powerful activating, meta-directing groups. The introduction of the isopropyl group at the 5-position further influences the electronic and steric properties of the ring.

Several related chemical scaffolds can be considered for comparative analysis. These scaffolds share some structural elements but differ in the nature or position of their substituents. Understanding these related structures can provide insights into structure-activity relationships in various chemical contexts.

| Compound Name | Core Scaffold | Key Structural Features |

|---|---|---|

| 5-propan-2-ylbenzene-1,3-diol | Resorcinol | Features a 1,3-dihydroxy substitution pattern with an isopropyl group at the 5-position. |

| Resorcinol | Benzene | The parent dihydroxybenzene scaffold without any alkyl substituents. |

| Cumene (B47948) (Isopropylbenzene) | Benzene | Contains the isopropyl group but lacks the hydroxyl groups, making it significantly less polar. wikipedia.orgebi.ac.uk |

| α,α'-Dihydroxy-1,3-diisopropylbenzene | Diisopropylbenzene | A more complex structure featuring two hydroxyisopropyl groups attached to a benzene ring at positions 1 and 3. tcichemicals.comnih.gov |

| Isopropyl 3,5-dihydroxybenzoate | Benzoic acid | An ester derivative where the hydroxyl groups are retained, but the parent is a benzoic acid, not a simple benzene ring. ontosight.ai |

The study of these and other related scaffolds, such as different alkylresorcinols or other isomers of dihydroxy-isopropylbenzene, is crucial for understanding how subtle structural modifications can lead to significant changes in chemical reactivity and potential applications. For instance, the replacement of the isopropyl group with other alkyl chains or the alteration of the hydroxyl groups' positions results in a diverse library of related compounds with unique properties.

Synthesis and Derivatization Methodologies

Established Synthetic Routes for 3,5-Dihydroxy-1-isopropylbenzene and Analogs

Traditional synthetic pathways to this compound and related structures rely on fundamental organic reactions, including electrophilic aromatic substitution and subsequent functional group manipulations.

Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are the most common starting materials for the synthesis of this compound due to the pre-existing 1,3-dihydroxy substitution pattern. The primary challenge lies in the regioselective introduction of the isopropyl group at the 5-position. The hydroxyl groups of resorcinol are strongly activating and direct electrophiles to the 2, 4, and 6 positions. To achieve the desired 5-substitution, indirect methods are often necessary. One common strategy involves protecting the hydroxyl groups as ethers (e.g., methoxy (B1213986) or benzyloxy groups) to modify their directing effects and prevent unwanted side reactions before proceeding with alkylation or acylation steps.

The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. youtube.com However, direct Friedel-Crafts alkylation of unprotected resorcinol with an isopropylating agent (e.g., isopropyl chloride or propene) is complicated by low selectivity and the potential for O-alkylation in addition to the desired C-alkylation.

A more controlled and widely employed approach is the Friedel-Crafts acylation, followed by a reduction step. This two-step sequence circumvents many of the issues associated with direct alkylation. The process begins with the acylation of a resorcinol derivative with a propanoyl halide (e.g., propanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst. This forms an acyl ketone intermediate. This acylation-reduction strategy is often preferred because it avoids the carbocation rearrangements that can plague Friedel-Crafts alkylations and typically results in higher yields of a single, pure product. masterorganicchemistry.com

Recent advancements have expanded the scope of Friedel-Crafts alkylations, utilizing alcohols as proelectrophiles in the presence of specific Lewis acids like titanium tetrachloride (TiCl₄), which can facilitate the reaction under milder conditions. nih.gov

Table 1: Representative Friedel-Crafts Acylation Conditions

| Substrate | Acylating Agent | Catalyst | Solvent | Typical Product |

|---|---|---|---|---|

| 1,3-Dimethoxybenzene | Propanoyl chloride | AlCl₃ | Dichloromethane | 1-(2,4-Dimethoxyphenyl)propan-1-one |

| Resorcinol | Propanoic anhydride | BF₃·OEt₂ | - | 1-(2,4-Dihydroxyphenyl)propan-1-one |

| 1,3-Bis(benzyloxy)benzene | Propanoyl chloride | SnCl₄ | Dichloromethane | 1-(2,4-Bis(benzyloxy)phenyl)propan-1-one |

Reduction Reactions in Synthetic Pathways (e.g., Wolff-Kishner)

Following Friedel-Crafts acylation, the resulting ketone must be reduced to the corresponding alkane (the isopropyl group). The Wolff-Kishner reduction is a highly effective method for this transformation. libretexts.org The reaction involves converting the ketone into a hydrazone by reacting it with hydrazine (B178648) (N₂H₄), followed by heating the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.combyjus.com The driving force is the irreversible formation of nitrogen gas, which yields the desired alkylbenzene. masterorganicchemistry.com

The Wolff-Kishner reduction is particularly suitable for substrates that are sensitive to acid but stable in strong bases, making it compatible with molecules containing phenolic hydroxyl groups, provided they are deprotonated by the base. byjus.comvedantu.com

An alternative method is the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. vedantu.com However, the strongly acidic conditions of the Clemmensen reduction are often incompatible with acid-sensitive functional groups and may not be ideal for substrates with unprotected hydroxyl groups. vedantu.com

Table 2: Comparison of Common Ketone Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|

| Wolff-Kishner Reduction | 1. H₂NNH₂ 2. KOH, heat (e.g., diethylene glycol) byjus.com | Good for base-stable compounds; avoids carbocation rearrangements. | Requires high temperatures; not suitable for base-sensitive substrates. slideshare.net | | Clemmensen Reduction | Zn(Hg), conc. HCl, heat vedantu.com | Effective for aryl-alkyl ketones; uses inexpensive reagents. | Strongly acidic conditions; not for acid-sensitive substrates; mechanism is not fully understood. vedantu.com |

De-protection Strategies for Hydroxyl Groups

In many synthetic routes, the hydroxyl groups of resorcinol are protected to prevent them from interfering with subsequent reactions. highfine.com The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable at a later stage. uwindsor.ca

Common protecting groups for phenols include ethers, such as methyl ethers or benzyl (B1604629) ethers, and silyl (B83357) ethers. highfine.com

Methyl Ethers : These are robust but require harsh conditions for removal, typically using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Benzyl Ethers (Bn) : A key advantage of benzyl ethers is their removal under mild, neutral conditions through catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that is orthogonal to many other functional groups. uwindsor.ca

Silyl Ethers (e.g., TBDMS) : Tert-butyldimethylsilyl (TBDMS) ethers are stable to many non-acidic reagents but are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under specific acidic conditions. uwindsor.cagoogle.com

The final step in such a multi-step synthesis is the de-protection of these ether groups to reveal the free hydroxyl functions of this compound. google.comhighfine.com

Table 3: Selected Protecting Groups for Phenols and Their Removal

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| Methyl | Me | (CH₃)₂SO₄, K₂CO₃ | BBr₃ or conc. HBr |

| Benzyl | Bn | Benzyl bromide (BnBr), K₂CO₃ | H₂, Pd/C (Hydrogenolysis) uwindsor.ca |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF or mild acid (e.g., HF) google.com |

Novel and Green Synthesis Development

Modern synthetic chemistry emphasizes the development of "green" methodologies that are more environmentally friendly, efficient, and selective. nih.gov This includes the use of less hazardous reagents, milder reaction conditions, and recyclable catalysts.

A primary focus of green chemistry in this context is the replacement of traditional stoichiometric Lewis acids (e.g., AlCl₃), which generate significant waste, with efficient and recyclable catalysts. ethz.ch Solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, have emerged as promising alternatives for Friedel-Crafts reactions. researchgate.netresearchgate.net

Key advantages of these catalysts include:

Reusability: Solid catalysts can be recovered by simple filtration and reused, reducing cost and waste.

Enhanced Selectivity: The defined pore structure of zeolites can impart shape-selectivity, favoring the formation of specific isomers and minimizing side products. researchgate.net

Milder Conditions: Many of these catalytic systems operate under less harsh conditions than traditional methods.

Research is ongoing to develop novel catalytic systems, including metal triflates like scandium(III) triflate [Sc(OTf)₃], which are effective in small quantities and are more tolerant of functional groups than classical Lewis acids. researchgate.net These modern catalysts are crucial for developing more sustainable and economically viable routes to this compound and its analogs.

Table 4: List of Mentioned Chemical Compounds

| Systematic Name | Common Name / Synonym |

| 5-propan-2-ylbenzene-1,3-diol | This compound; 5-Isopropylresorcinol nih.gov |

| Benzene-1,3-diol | Resorcinol |

| Isopropyl chloride | 2-Chloropropane |

| Propene | Propylene |

| Propanoyl chloride | Propionyl chloride |

| Propanoic anhydride | Propionic anhydride |

| 1-(2,4-Dimethoxyphenyl)propan-1-one | |

| 1-(2,4-Dihydroxyphenyl)propan-1-one | |

| 1-(2,4-Bis(benzyloxy)phenyl)propan-1-one | |

| Hydrazine | |

| Potassium hydroxide | |

| Ethylene glycol | |

| Diethylene glycol | |

| Zinc amalgam | |

| Hydrochloric acid | |

| Boron tribromide | |

| Hydrobromic acid | |

| Benzyl bromide | |

| tert-Butyldimethylsilyl chloride | TBDMS-Cl |

| Imidazole | |

| Tetrabutylammonium fluoride | TBAF |

| Titanium tetrachloride | |

| Aluminum trichloride | AlCl₃ |

| Tin(IV) chloride | SnCl₄ |

| Boron trifluoride etherate | BF₃·OEt₂ |

| Scandium(III) triflate | Sc(OTf)₃ |

| 1,3-Dimethoxybenzene | |

| 1,3-Bis(benzyloxy)benzene |

Sustainable Methodologies in Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For this compound, research into sustainable methodologies aims to reduce the use of hazardous reagents and minimize waste generation. One approach involves the use of eco-friendly catalysts and solvents. For instance, the synthesis of related xanthene derivatives has been achieved using a magnetically separable Fe3O4-PVP-SO3H nanocomposite as a heterogeneous catalyst in ethanol, which can be recovered and reused multiple times without significant loss of activity. researchgate.net While not a direct synthesis of this compound, this methodology illustrates a green chemistry principle applicable to its synthesis.

Another sustainable strategy is the use of ultrasound or microwave irradiation to accelerate reactions, often in greener solvents like polyethylene (B3416737) glycol (PEG). researchgate.net These methods can lead to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. researchgate.net The application of high-pressure chemistry also presents a green advantage by potentially eliminating the need for toxic and expensive catalysts in certain reactions. nih.gov For the synthesis of similar phenolic compounds, processes that utilize solid, non-hazardous brominating reagents for in-situ generation of reactive species represent a safer and more eco-friendly alternative to using liquid bromine. google.com The industrial production of related dihydroxy diisopropylbenzenes has also been approached through methods designed to be more environmentally friendly, such as liquid-phase alkylation using zeolite molecular sieve catalysts. google.comgoogle.com

Directed Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the biological activities and optimize the properties of this compound, directed derivatization is a key strategy. This involves the targeted modification of its chemical structure to understand how different functional groups influence its interactions with biological targets.

Functionalization at Aromatic Ring Positions

The aromatic ring of this compound offers several positions for functionalization. Achieving high selectivity in the functionalization of C-H bonds on alkyl-substituted aromatic rings can be challenging due to the similar electronic and steric properties of these bonds. nih.gov However, recent advances have demonstrated para-selective functionalization of benzene (B151609) rings through carbene-initiated rearrangements. nih.gov

For related phenolic compounds, bromination at specific positions on the aromatic ring is a common strategy. This is often achieved using reagents like bromine in acetic acid. The introduction of a bromine atom can serve as a handle for further modifications, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby diversifying the molecular structure for SAR studies.

Modification of Hydroxyl and Isopropyl Moieties

The hydroxyl and isopropyl groups of this compound are also prime targets for modification. The hydroxyl groups can be alkylated or acylated to investigate the importance of the phenolic protons for biological activity. For example, in the synthesis of related stilbene (B7821643) derivatives, hydroxyl groups are sometimes protected using a methoxymethyl (MOM) group, which can be later removed. This strategy of protection and deprotection allows for selective reactions at other parts of the molecule.

The isopropyl group can also be modified, although this is generally more challenging. The synthesis of analogues with different alkyl groups in place of the isopropyl group can provide insights into the steric and electronic requirements of the binding pocket of a biological target. The synthesis of related compounds like α,α'-dihydroxy-1,3-diisopropylbenzene highlights the potential for modification at the benzylic positions of the isopropyl group. nih.gov

Biosynthetic Pathways and Natural Occurrence

Understanding the natural origins of this compound can provide valuable information about its ecological role and potential biological functions.

Investigating Potential Biosynthetic Origins

The biosynthesis of many aromatic compounds in nature involves pathways such as the polyketide or shikimate pathways. While the specific biosynthetic pathway for this compound is not extensively detailed in the provided search results, the biosynthesis of the structurally related 3,5-dihydroxy-4-isopropylstilbene (B173183) proceeds through a unique head-to-head condensation of two β-ketoacyl intermediates. This is distinct from the typical plant stilbene synthesis that relies on the elongation of cinnamoyl-CoA. It is plausible that the biosynthesis of this compound could involve similar enzymatic processes, potentially starting from precursors derived from primary metabolism. Further investigation into the enzymatic machinery of organisms that may produce this compound is necessary to elucidate its precise biosynthetic route.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like 3,5-Dihydroxy-1-isopropylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of protons and carbons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons are observed. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the aromatic carbons, and the carbons of the isopropyl group. youtube.comlibretexts.org

Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show a correlation between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu HMBC is crucial for piecing together the molecular skeleton by showing connections between the isopropyl group and the benzene (B151609) ring, as well as correlations between the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.2 - 6.4 | 102 - 107 |

| Aromatic C-OH | - | 158 |

| Aromatic C-isopropyl | - | 150 |

| Isopropyl CH | 2.7 - 2.9 | 34 |

| Isopropyl CH₃ | 1.2 | 24 |

| Phenolic OH | 4.5 - 5.5 | - |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

While this compound itself is not chiral and does not have stereoisomers, NMR anisotropy effects can be important in analyzing related or more complex structures. The magnetic field experienced by a nucleus can be influenced by the electronic environment of nearby functional groups, leading to changes in chemical shifts. This phenomenon, known as magnetic anisotropy, is dependent on the spatial orientation of the groups and can be used to determine the relative stereochemistry in more complex molecules containing similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). nih.govosti.gov This precision allows for the determination of the elemental formula of this compound (C₉H₁₂O₂), as its exact mass (monoisotopic mass: 152.08373 Da) can be distinguished from other compounds with the same nominal mass but different elemental compositions. nih.gov This capability is invaluable for confirming the identity of a synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. nih.govresearchgate.net The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, MS/MS analysis would likely show characteristic fragmentation patterns, such as the loss of a methyl group (CH₃) or an isopropyl group (C₃H₇) from the parent ion. The fragmentation of the aromatic ring could also provide further structural confirmation.

Table 2: Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 152 | [M]⁺ (Molecular ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - C₃H₇]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique and energy used.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov Each type of bond vibrates at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups. youtube.com

For this compound, the IR spectrum would show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) groups. youtube.com

C-H stretching (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks appearing just below 3000 cm⁻¹ for the isopropyl group.

C=C stretching (aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Phenolic C-O | C-O stretch | 1150 - 1250 |

These spectroscopic techniques, when used in combination, provide a comprehensive and detailed characterization of this compound, confirming its structure and purity with a high degree of confidence.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a related compound, (1-methylethyl)benzene (cumene), provides insight into the expected absorptions for the isopropylbenzene moiety of this compound. docbrown.infonist.gov Key absorptions include:

Aryl C-H Stretching: Strong absorptions are observed in the region of 3080 to 3030 cm⁻¹, which are characteristic of the stretching vibrations of the C-H bonds on the benzene ring. docbrown.info

Alkyl C-H Stretching: The isopropyl group gives rise to strong C-H stretching vibrations between 2975 and 2845 cm⁻¹. docbrown.info

Aromatic Ring Stretching: Vibrations of the carbon-carbon bonds within the benzene ring typically appear near 1600 and 1500 cm⁻¹. docbrown.info

Alkyl C-H Bending: Vibrations associated with the C-H bonds of the isopropyl side-chain are found in the 1470 to 1370 cm⁻¹ range. docbrown.info

Aryl C-H Bending: Out-of-plane bending vibrations for the aryl C-H bonds, which are indicative of the substitution pattern on the benzene ring, occur between 770 and 690 cm⁻¹. docbrown.info

For this compound, additional characteristic peaks corresponding to the hydroxyl (-OH) groups would be expected. These typically appear as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule. docbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The analysis of resins with varying aromaticity using Raman spectroscopy highlights its utility in characterizing the structural features of molecules like this compound. avantesusa.com Raman spectra can distinguish between aliphatic and aromatic structures, providing insights into the molecular backbone. avantesusa.com For instance, distinct peaks related to the aromatic ring and the aliphatic isopropyl group would be expected. A study on isopropylbenzene (cumene) recorded Raman spectra from 1700-40 cm⁻¹, which, in conjunction with IR data, allowed for a detailed assignment of vibrational modes. researchgate.netnih.gov This level of detailed analysis is crucial for understanding the molecule's conformation and intermolecular interactions. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC method has been described for the separation of a similar compound, 1,3,5-Trihydroxybenzene, using a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com A typical mobile phase for such separations consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The method's scalability allows for its use in both analytical and preparative applications. sielc.com The determination of benzene, toluene, and xylene (BTX) has been successfully achieved using HPLC with UV detection, demonstrating its applicability to aromatic compounds. researchgate.net

A study on the analysis of oligosaccharides utilized 1-(4-isopropyl)phenyl-3-methyl-5-pyrazolone as a derivatizing agent for HPLC analysis, highlighting the use of isopropylphenyl moieties in analytical methods. xml-journal.net For the analysis of 1,3-diacylglycerols, reversed-phase HPLC on a C30 column provided clear resolution of individual molecular species. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Compounds

| Parameter | Value | Reference |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.comresearchgate.net |

| Application | Purity Assessment, Quantification | sielc.comresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard method for the analysis of volatile compounds and is particularly useful for assessing the purity of related compounds like isopropylbenzene (cumene). kelid1.irantpedia.com A typical GC method involves the use of a capillary column, such as one with a polyethylene (B3416737) glycol or methyl silicone stationary phase, and a flame ionization detector (FID). kelid1.ir This technique is suitable for determining the purity of isopropylbenzene by quantifying impurities such as nonaromatic hydrocarbons, benzene, and diisopropylbenzenes. kelid1.irantpedia.comantpedia.com The purity is often calculated by subtracting the sum of the identified impurities from 100%. kelid1.irantpedia.com

Table 2: Typical GC Conditions for Isopropylbenzene Analysis

| Parameter | Column A | Column B | Reference |

| Stationary Phase | Polyethylene Glycol | Methyl Silicone | kelid1.ir |

| Length | 50 m | 50 m | kelid1.ir |

| Diameter | 0.32 mm ID | 0.32 mm ID | kelid1.ir |

| Injector Temp. | 275 °C | 275 °C | kelid1.ir |

| Detector Temp. | 300 °C | 300 °C | kelid1.ir |

| Carrier Gas | Hydrogen | Helium | kelid1.ir |

It is important to note that the presence of certain compounds, like cumene (B47948) hydroperoxide, can lead to decomposition in the GC inlet, potentially yielding inaccurate results. antpedia.comantpedia.com

Coupling Techniques (GC-MS, HPLC-MS/MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical tool for both the identification and quantification of compounds in complex mixtures.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS. GC-MS analysis of a related compound, α,α'-Dihydroxy-1,3-diisopropylbenzene, has been documented, providing mass spectral data that is crucial for structural elucidation. nih.govnist.gov The mass spectrum of a compound provides a unique fragmentation pattern that serves as a molecular fingerprint.

HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for the analysis of a wide range of compounds. The analysis of oligosaccharides derivatized with 1-(4-isopropyl)phenyl-3-methyl-5-pyrazolone was successfully performed using HPLC coupled with on-line electrospray ionization mass spectrometry (ESI-MS). xml-journal.net This technique allowed for the separation and identification of derivatives with varying degrees of polymerization. xml-journal.net Similarly, the analysis of 1,3-diacylglycerols in edible oils was achieved using reversed-phase HPLC in conjunction with negative electrospray ionization MS, which provided prominent [M-H]⁻ ions for the identification of individual molecular species. researchgate.net

Advanced Spectroscopic Probes for Mechanistic Insight

While direct studies on advanced spectroscopic probes for mechanistic insight into this compound are not widely available, the principles can be inferred from related research. For example, the study of vibrational spectra of isopropylbenzene and its deuterated form provides a deep understanding of its molecular conformation and dynamics. researchgate.netnih.gov Such detailed spectroscopic analysis, often combined with computational chemistry, can elucidate reaction mechanisms, intermolecular interactions, and the influence of the molecular environment on the compound's properties. The use of derivatizing agents with specific spectroscopic properties, such as the dinitrophenyl isocyanate used in the analysis of diacylglycerols, can also serve as a probe to enhance detection and provide structural information. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this molecule is the substituted benzene ring, which gives rise to characteristic absorption bands.

The electronic spectrum of this compound is primarily influenced by the π-electron system of the benzene ring and the presence of the two hydroxyl (-OH) groups and the isopropyl group. The hydroxyl groups, acting as auxochromes, possess non-bonding electrons (n-electrons) and can significantly influence the energy of the π → π* transitions of the benzene ring through resonance and inductive effects. These interactions typically lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The principal electronic transitions observed in phenolic compounds like this compound are the π → π* transitions associated with the aromatic ring. The benzene ring exhibits two main absorption bands, the E2-band (around 204 nm) and the B-band (around 255 nm). In this compound, these bands are shifted to longer wavelengths due to the substitution. Based on the analysis of the parent compound, resorcinol (B1680541) (1,3-dihydroxybenzene), the absorption maxima for this compound in a neutral, non-polar solvent are expected to be in the regions outlined in the table below. nih.gov The isopropyl group, being a weak alkyl substituent, is expected to have a minor electronic effect compared to the powerful hydroxyl groups.

The position and intensity of these absorption bands can be sensitive to the solvent polarity and the pH of the solution. In polar solvents, hydrogen bonding with the hydroxyl groups can influence the energy levels of the n and π orbitals. nih.gov In alkaline solutions, deprotonation of the phenolic hydroxyl groups to form phenolate (B1203915) ions results in a significant bathochromic shift and an increase in the molar absorptivity of the B-band. This is due to the increased electron-donating ability of the phenolate oxygen, which enhances the resonance with the aromatic ring.

| Transition Type | Expected λmax (nm) | Typical Molar Absorptivity (ε) (L·mol-1·cm-1) | Notes |

|---|---|---|---|

| π → π* (E2-band) | ~220 | > 10,000 | High-intensity band associated with the benzene ring. |

| π → π* (B-band) | ~275 - 280 | ~1,000 - 3,000 | Lower intensity band, characteristic of the benzenoid system. Sensitive to substitution and pH. |

Chiroptical Spectroscopies (e.g., CD, ORD) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the characterization of chiral molecules. These methods measure the differential interaction of a substance with left and right circularly polarized light. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD signal.

The molecular structure of this compound is achiral. It possesses a plane of symmetry that passes through the isopropyl group and bisects the benzene ring between the two hydroxyl groups. Due to this inherent symmetry, the molecule cannot exist as enantiomers and is, therefore, optically inactive.

Consequently, a pure sample of this compound does not exhibit a Circular Dichroism or Optical Rotatory Dispersion spectrum. The absence of a CD or ORD signal is a direct confirmation of the molecule's achiral nature.

For chiroptical properties to be observed, the molecule would need to be derivatized with a chiral auxiliary or placed in a chiral environment that could induce a chiral conformation or interaction. For instance, the formation of a complex with a chiral host molecule could potentially lead to an induced CD spectrum. However, in its native state, enantiomeric characterization using chiroptical methods is not applicable to this compound.

| Spectroscopic Technique | Expected Result for this compound | Reason |

|---|---|---|

| Circular Dichroism (CD) | No signal | The molecule is achiral and does not differentially absorb left and right circularly polarized light. |

| Optical Rotatory Dispersion (ORD) | No optical rotation | The molecule is achiral and does not rotate the plane of polarized light. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Following a comprehensive search of scientific literature, no specific studies utilizing quantum chemical calculations to investigate the electronic structure and reactivity of 3,5-dihydroxy-1-isopropylbenzene were identified. Therefore, no data can be presented for the following subsections.

No published research applying DFT methods to this compound was found.

No published research applying ab initio methods to this compound was found.

No computationally predicted spectroscopic parameters for this compound were found in the literature.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

A thorough literature search did not yield any studies on the conformational analysis of this compound using molecular mechanics or dynamics simulations. As a result, there is no information available for the following subsections.

No specific force field parameterization and validation for this compound has been reported.

There are no published explorations of the conformational landscape or identification of energy minima for this compound.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are pivotal in elucidating the intricate details of chemical reactions. For this compound, these techniques can map out reaction pathways, identify transient intermediates, and characterize the energy barriers involved.

The characterization of transition states is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures.

For reactions involving this compound, such as electrophilic substitution or oxidation, computational models can predict the geometry of the transition state. A key feature of a computationally characterized transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

A theoretical investigation into the acylation reaction of resorcinol (B1680541), a parent compound of this compound, has demonstrated the use of computational methods to examine different possible transition states to determine the most probable reaction pathway. jmchemsci.com Such studies provide a framework for investigating the reactivity of its derivatives.

The table below summarizes the typical output of a transition state calculation for a hypothetical reaction of this compound.

| Parameter | Description | Example Value |

| Geometry | The 3D arrangement of atoms at the transition state. | Specific bond lengths and angles. |

| Energy | The potential energy of the transition state relative to the reactants. | e.g., +25 kcal/mol |

| Imaginary Frequency | The single negative vibrational frequency indicating a true transition state. | e.g., -450 cm⁻¹ |

| Key Bonds | Bonds that are breaking or forming in the transition state. | Partially formed/broken C-C or C-O bonds. |

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been located. nih.gov This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the intended species. nih.gov

For a reaction involving this compound, an IRC analysis would provide a detailed energy profile, showing the energy changes as the geometry of the reacting system evolves. This allows for the identification of any intermediates or secondary transition states along the reaction path. The smooth path generated by an IRC calculation provides a visual and energetic depiction of the reaction mechanism. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling (for non-clinical applications and mechanistic insights)

QSAR and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of new compounds and for identifying the key structural features responsible for their effects. nih.gov

A typical QSAR study involves a dataset of compounds with known activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

A hypothetical QSAR model for a series of alkylresorcinols might take the following form:

log(1/IC₅₀) = c₀ + c₁ * (logP) + c₂ * (HOMO) + c₃ * (Steric Parameter)

Where IC₅₀ is the half-maximal inhibitory concentration, logP is a measure of hydrophobicity, HOMO is the energy of the highest occupied molecular orbital, and the steric parameter describes the bulkiness of the alkyl group.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model for a specific non-clinical activity, such as enzyme inhibition, would likely highlight the two hydroxyl groups as hydrogen bond donors and/or acceptors, and the isopropyl-substituted benzene (B151609) ring as a hydrophobic feature. Studies on resorcinol derivatives as tyrosinase inhibitors have identified similar key features. nih.govnih.gov

The table below outlines a potential pharmacophore model for this compound based on its structure.

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Role in Interaction |

| Hydrogen Bond Donor | The two hydroxyl (-OH) groups | Forming hydrogen bonds with receptor sites. |

| Hydrogen Bond Acceptor | The oxygen atoms of the hydroxyl groups | Accepting hydrogen bonds from receptor sites. |

| Aromatic Ring | The benzene ring | π-π stacking interactions with aromatic residues of a receptor. |

| Hydrophobic Region | The isopropyl group | Fitting into a hydrophobic pocket of a receptor. |

Mechanistic Studies of Biological Activities Non Clinical Focus

In Vitro Mechanistic Investigations at the Cellular and Molecular Level

In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the most fundamental levels. For 3,5-Dihydroxy-1-isopropylbenzene, these investigations have primarily centered on its ability to modulate key enzymes involved in inflammatory pathways and its capacity to counteract oxidative stress.

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators of inflammation, implicated in various inflammatory diseases. The inhibitory action of this compound on 5-LOX is a critical aspect of its potential anti-inflammatory activity.

The mechanism of 5-LOX inhibition often involves direct interaction with the enzyme's active site. Many natural and synthetic inhibitors possess a catechol-like structure, which is effective in inhibiting 5-LOX. These compounds can act as redox-type inhibitors, maintaining the catalytic iron in the enzyme's active site in a reduced (ferrous) state, thereby disrupting the catalytic cycle.

Specific inhibitory data for this compound is presented in the table below.

Table 1: 5-Lipoxygenase Inhibitory Activity of this compound

| Compound | Assay Type | Source Organism for Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| This compound | 5-Lipoxygenase Inhibition | Porcine leukocytes | 14.0 |

Based on available scientific literature, no specific studies have been published detailing the mechanistic investigations of this compound concerning its direct agonistic or antagonistic activity on molecular receptors such as the Aryl hydrocarbon Receptor (AhR).

Current research has not extensively detailed the specific effects of this compound on cellular pathway perturbations. While the generation of reactive oxygen species (ROS) can lead to cell cycle arrest, and many phenolic compounds influence these pathways, specific data on cell cycle arrest or ROS generation directly induced by this compound is not presently available in the scientific literature. In many cellular systems, an increase in ROS can trigger DNA damage responses, leading to the activation of cell cycle checkpoints and potential arrest in phases such as G2/M to allow for repair or to initiate apoptosis if the damage is too severe.

The antioxidant properties of this compound have been evaluated through several standard in vitro assays. These assays measure the compound's ability to scavenge free radicals and reduce oxidizing agents, which are key mechanisms of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. It is applicable to both hydrophilic and lipophilic compounds.

FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color.

Research findings have demonstrated that this compound exhibits radical scavenging activity. The presence of two hydroxyl groups on the benzene (B151609) ring is crucial for this activity, allowing for the donation of hydrogen atoms to stabilize free radicals.

Table 2: Antioxidant Activity of this compound

| Compound | Assay | Result (IC₅₀ or equivalent) |

|---|---|---|

| This compound | DPPH Radical Scavenging | Reported activity |

In Vivo Mechanistic Studies in Animal Models (Focus on Molecular and Cellular Events)

Information regarding in vivo mechanistic studies of this compound in animal models is limited. Such studies are essential to bridge the gap between in vitro findings and potential physiological effects, focusing on how the compound interacts with complex biological systems.

There is currently a lack of published research investigating the in vivo target engagement and subsequent modulation of downstream signaling pathways by this compound in animal models. Future studies would be necessary to identify the specific molecular targets of this compound in a living organism and to elucidate the signaling cascades (such as MAPK, NF-κB, or Akt pathways) that are affected following its administration.

Metabolic Fate in Animal Systems and Metabolite Identification

While specific metabolic studies on this compound are not extensively documented in the available literature, its metabolic fate in animal systems can be inferred from studies on structurally related compounds, particularly resorcinol (B1680541) and other alkylresorcinols. Phenolic compounds, in general, undergo extensive metabolism before excretion.

Upon oral administration, compounds like resorcinol are readily absorbed from the gastrointestinal tract. The primary routes of metabolism for such phenolic compounds are conjugation reactions, which increase their water solubility and facilitate their elimination from the body. The two main conjugation pathways are glucuronidation and sulfation.

In studies on rats, resorcinol was found to be rapidly metabolized and excreted, with over 90% of the administered dose being eliminated in the urine within 24 hours, indicating a low potential for bioaccumulation. The majority of the excreted products were identified as glucuronide and sulfate (B86663) conjugates, with very little of the parent compound being excreted unchanged. Specifically, approximately 70% of the urinary metabolites were in the form of a glucuronide conjugate.

Based on these findings, it is highly probable that this compound follows a similar metabolic pathway. The hydroxyl groups on the benzene ring are the most likely sites for conjugation. The major metabolites would, therefore, be the corresponding glucuronide and sulfate conjugates. It is also possible that diconjugates, containing both a sulfate and a glucuronide group, could be formed.

Table 1: Predicted Major Metabolites of this compound in Animal Systems

| Parent Compound | Predicted Metabolite | Metabolic Pathway |

|---|---|---|

| This compound | 3-Hydroxy-5-(glucuronidyloxy)-1-isopropylbenzene | Glucuronidation |

| This compound | 3-Hydroxy-5-(sulfoxyoxy)-1-isopropylbenzene | Sulfation |

| This compound | 3,5-Bis(glucuronidyloxy)-1-isopropylbenzene | Glucuronidation |

It is important to note that these are predicted pathways, and further studies are required to definitively identify and quantify the metabolites of this compound in various animal models.

Influence on Specific Biological Processes (e.g., inflammation pathways)

The influence of this compound on specific biological processes, particularly inflammation, can be extrapolated from research on other dihydroxybenzene derivatives. Many of these compounds have demonstrated significant anti-inflammatory properties through various mechanisms.

One of the key pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov Studies on compounds structurally similar to this compound, such as 3,5-dihydroxy-4-methoxybenzyl alcohol, have shown that they can suppress the activation of the NF-κB pathway. nih.gov This inhibition is thought to occur by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

Another important target in the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. COX-2 is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, key mediators of inflammation. Several plant-derived compounds with a dihydroxybenzene moiety have been shown to inhibit COX-2 activity. nih.gov

Therefore, it is plausible that this compound exerts its potential anti-inflammatory effects through the modulation of these key inflammatory pathways. The proposed mechanisms include the inhibition of NF-κB activation and the suppression of COX-2 enzyme activity, leading to a reduction in the production of pro-inflammatory mediators.

Table 2: Potential Anti-Inflammatory Mechanisms of this compound Based on Analogous Compounds

| Potential Target Pathway | Mechanism of Action | Potential Outcome |

|---|---|---|

| NF-κB Signaling Pathway | Inhibition of IκB degradation, preventing nuclear translocation of NF-κB. nih.gov | Decreased expression of pro-inflammatory cytokines and enzymes. |

Further research is necessary to confirm these mechanisms for this compound and to elucidate its precise molecular interactions within these pathways.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Probes

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.org For dihydroxybenzene derivatives, the nature and position of the substituents on the aromatic ring play a crucial role in determining their biological effects.

Design of Derivations for Elucidating Binding Sites

To investigate the binding sites of this compound and understand its mechanism of action at a molecular level, various derivatives can be designed and synthesized. These derivatives, or mechanistic probes, are typically designed to explore the importance of different structural features for biological activity.

One common strategy is to modify the lipophilicity of the molecule. The isopropyl group on this compound contributes to its lipophilic character. By synthesizing a series of analogs with varying alkyl chain lengths (e.g., methyl, ethyl, butyl), the effect of lipophilicity on binding affinity can be systematically studied.

Another approach involves altering the electronic properties of the molecule. This can be achieved by introducing electron-donating or electron-withdrawing groups at different positions on the benzene ring. For example, the introduction of a nitro group or a halogen would create a more electron-deficient aromatic ring, which could influence its interaction with a biological target.

Furthermore, the hydroxyl groups are key features for potential hydrogen bonding interactions with a binding site. Derivatives where one or both hydroxyl groups are methylated or acetylated can be synthesized to probe the importance of these hydrogen bond donors for activity.

Radiolabeled derivatives, for instance, incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), can also be synthesized. nih.gov These probes are invaluable tools for binding assays, allowing for the direct measurement of binding affinity to a receptor or enzyme and for visualizing the distribution of the compound in tissues and cells. nih.gov

Correlation of Structural Modifications with Mechanistic Changes

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a structure-activity relationship (SAR) can be established. wikipedia.org This SAR provides insights into the molecular interactions that are critical for the compound's mechanism of action.

For example, if increasing the length of the alkyl chain leads to an increase in anti-inflammatory activity up to a certain point, it might suggest the presence of a hydrophobic pocket in the binding site that accommodates this chain. Conversely, a decrease in activity with longer chains could indicate steric hindrance.

Changes in the position or number of hydroxyl groups can also lead to significant changes in mechanism. For instance, the antioxidant activity of dihydroxybenzenes is known to be dependent on the relative positions of the hydroxyl groups. While 3,5-dihydroxy (resorcinol) structures possess antioxidant properties, other isomers like 1,2-dihydroxy (catechol) and 1,4-dihydroxy (hydroquinone) often exhibit different antioxidant potentials.

Modifications to the aromatic ring can also shift the mechanism of action. The introduction of certain functional groups might enhance a compound's ability to inhibit a specific enzyme, while diminishing its activity on other targets. This can be a valuable strategy for developing more selective and potent analogs.

Table 3: General SAR Principles for Dihydroxybenzene Derivatives and Their Potential Mechanistic Implications

| Structural Modification | Potential Effect on Biological Activity | Potential Mechanistic Implication |

|---|---|---|

| Altering alkyl chain length | Modulation of lipophilicity and binding affinity. | Interaction with hydrophobic pockets in the binding site. |

| Modifying hydroxyl groups | Changes in hydrogen bonding capacity and antioxidant potential. | Importance of hydrogen bonds for target interaction; altered redox properties. |

Through the iterative process of designing, synthesizing, and testing new derivatives, a detailed understanding of the SAR for this compound can be developed, which is crucial for the rational design of more effective and specific mechanistic probes and therapeutic agents.

Table of Compounds Mentioned

| Compound Name | Synonyms | Chemical Structure |

|---|---|---|

| This compound | Isopropylresorcinol | C9H12O2 |

| Resorcinol | 1,3-Dihydroxybenzene | C6H6O2 |

| 3,5-dihydroxy-4-methoxybenzyl alcohol | C8H10O4 | |

| Catechol | 1,2-Dihydroxybenzene | C6H6O2 |

| Hydroquinone | 1,4-Dihydroxybenzene | C6H6O2 |

| 3-Hydroxy-5-(glucuronidyloxy)-1-isopropylbenzene | C15H20O8 | |

| 3-Hydroxy-5-(sulfoxyoxy)-1-isopropylbenzene | C9H12O5S | |

| 3,5-Bis(glucuronidyloxy)-1-isopropylbenzene | C21H28O14 |

Environmental Disposition and Biotransformation Pathways

Environmental Fate and Transport Mechanisms

The movement and persistence of 3,5-Dihydroxy-1-isopropylbenzene in the environment are governed by processes such as atmospheric degradation, behavior in water, and interactions with soil and sediment.

Atmospheric Degradation and Photolysis

Once released into the atmosphere, this compound is expected to undergo degradation primarily through reactions with photochemically produced hydroxyl (•OH) radicals. The rate of this degradation is influenced by the presence of the hydroxyl groups and the isopropyl substituent on the benzene (B151609) ring. The two hydroxyl groups on the aromatic ring make it highly susceptible to oxidation. This reactivity suggests a relatively short atmospheric half-life. While direct photolysis (degradation by direct absorption of sunlight) can occur with phenolic compounds, the reaction with hydroxyl radicals is typically the more significant atmospheric removal process.

The atmospheric degradation process for similar phenolic compounds generally involves the abstraction of a hydrogen atom from a hydroxyl group or the addition of an •OH radical to the aromatic ring, initiating a series of reactions that can lead to the formation of various oxidized products and eventual mineralization.

Aqueous Phase Behavior and Volatilization

The solubility and potential for volatilization of this compound from water are key factors in its environmental distribution. The presence of two hydroxyl groups suggests that this compound will have a higher water solubility than its non-hydroxylated analog, cumene (B47948) (isopropylbenzene). This increased solubility will, in turn, reduce its tendency to volatilize from water bodies, as described by Henry's Law Constant. Compounds with lower Henry's Law constants are less likely to partition from the aqueous phase to the gas phase.

Based on its structure, this compound is expected to be largely non-volatile from water and moist soil surfaces.

Estimated Physicochemical Properties Influencing Aqueous Behavior

| Property | Estimated Value/Behavior | Basis for Estimation |

| Water Solubility | Moderately Soluble | Presence of two polar hydroxyl groups enhancing solubility compared to non-hydroxylated aromatics. |

| Vapor Pressure | Low | Expected to be significantly lower than cumene due to hydrogen bonding capabilities of hydroxyl groups. |

| Henry's Law Constant | Low | Higher water solubility and lower vapor pressure lead to a lower tendency for volatilization from water. |

Soil Interactions and Adsorption

The interaction of this compound with soil and sediment is largely governed by its organic carbon-water (B12546825) partition coefficient (Koc). This value indicates the compound's tendency to adsorb to the organic matter in soil rather than remain dissolved in the soil water. A higher Koc value signifies stronger adsorption and consequently, lower mobility in the soil.

For alkylphenols, the Koc value is influenced by the alkyl chain length and the degree of hydroxylation. The isopropyl group provides some hydrophobicity, while the two hydroxyl groups increase its polarity and potential for hydrogen bonding with soil components. This dual nature suggests a moderate adsorption to soil organic matter. Compounds with very high Koc values are immobile in soil, while those with very low values are highly mobile and can potentially leach into groundwater. This compound is expected to have limited mobility in most soil types.

Biotransformation and Biodegradation by Microorganisms

The ultimate environmental fate of many organic compounds, including this compound, is determined by their susceptibility to microbial degradation.

Aerobic and Anaerobic Degradation Pathways

Aerobic Degradation:

Under aerobic conditions (in the presence of oxygen), microorganisms are expected to be capable of degrading this compound. The degradation of alkylphenols by bacteria often begins with an attack on the aromatic ring. google.com For dihydroxy-substituted benzenes, a common initial step is further hydroxylation of the ring, followed by ring cleavage catalyzed by dioxygenase enzymes. The isopropyl group may also be a point of initial enzymatic attack. For instance, in the degradation of similar compounds, oxidation of the alkyl side chain can occur. The presence of two hydroxyl groups may facilitate the initial enzymatic attack and subsequent ring cleavage, potentially making it more biodegradable than single-hydroxylated alkylphenols.

Anaerobic Degradation:

In anoxic environments, such as deep sediments or some groundwater, the degradation of this compound is also possible, though likely to proceed at a slower rate than aerobic degradation. The anaerobic degradation of phenolic compounds is a well-documented process. For compounds with a resorcinol (B1680541) (1,3-dihydroxybenzene) structure, anaerobic metabolism often involves an initial reduction of the aromatic ring, followed by hydrolytic cleavage. This pathway has been observed in various anaerobic bacteria. The presence of the isopropyl group may influence the specific enzymes and microbial consortia involved in the degradation process.

Identification of Microbial Metabolites

Under aerobic conditions , initial hydroxylation would lead to trihydroxy-isopropylbenzene intermediates. Subsequent ring cleavage by dioxygenases would generate aliphatic dicarboxylic acids, which can then be funneled into central metabolic pathways like the Krebs cycle. Oxidation of the isopropyl group could lead to the formation of corresponding alcohols and carboxylic acids.

Under anaerobic conditions , the degradation of the resorcinol-like structure would likely proceed through reduction to a non-aromatic cyclic intermediate, followed by ring fission to yield short-chain fatty acids, such as acetate (B1210297) and butyrate, which can then be utilized by other microorganisms.

Enzymatic Mechanisms of Biotransformation

The biotransformation of alkylresorcinols, and by extension this compound, is primarily a metabolic process occurring in the liver, designed to increase water solubility and facilitate excretion. Research on long-chain alkylresorcinols has identified a key enzymatic pathway involving initial oxidation of the alkyl side chain, which is then followed by a process of shortening the chain. nih.govnih.gov

The principal enzymatic mechanism is initiated by the cytochrome P450 monooxygenase system. Specifically, the enzyme CYP4F2 has been identified as responsible for catalyzing the ω-oxidation of the alkyl side chain. nih.govnih.gov This initial step introduces a hydroxyl group at the terminal carbon of the isopropyl group attached to the benzene ring.

Following this primary oxidation, the newly formed alcohol is further oxidized to a carboxylic acid. nih.govacs.org This carboxylic acid derivative then enters the β-oxidation pathway, a process typically associated with fatty acid metabolism. Through successive rounds of β-oxidation, the alkyl chain is shortened, leading to the formation of key water-soluble metabolites. nih.govnih.gov The two main metabolites identified from the degradation of other alkylresorcinols are 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA). nih.govacs.org These metabolites can then be excreted, sometimes after further conjugation with glucuronic acid or sulfate (B86663) to enhance their water solubility. acs.org This metabolic cascade effectively transforms the lipophilic parent compound into more polar substances that can be readily eliminated from the body. nih.govacs.org

Table 1: Key Enzymes and Metabolites in the Postulated Biotransformation of this compound

| Step | Enzyme/Process | Substrate | Product |

| Initial Oxidation | Cytochrome P450 (CYP4F2) | This compound | Hydroxylated intermediate |

| Secondary Oxidation | Alcohol/Aldehyde Dehydrogenase | Hydroxylated intermediate | Carboxylic acid intermediate |

| Chain Shortening | β-oxidation pathway | Carboxylic acid intermediate | 3,5-dihydroxybenzoic acid (DHBA), 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) |

Bioaccumulation Potential in Non-Human Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues to a level higher than that in the surrounding medium. nih.gov The potential for a chemical to bioaccumulate is a critical factor in assessing its long-term environmental risk. nih.govnih.gov

There is currently a lack of specific studies investigating the bioaccumulation potential of this compound in non-human organisms. However, general principles of chemical fate and transport can be applied to estimate its likely behavior. The bioaccumulation potential of organic compounds is often correlated with their hydrophobicity, commonly measured by the octanol-water partition coefficient (Log Kow). nih.gov Highly hydrophobic substances tend to accumulate in the fatty tissues of organisms. nih.gov

While the specific Log Kow for this compound is not reported in the available literature, its structure, containing two hydroxyl groups on the benzene ring, suggests it is more polar than a non-hydroxylated analogue. This polarity would likely lead to lower hydrophobicity and thus a reduced tendency to bioaccumulate compared to more lipid-soluble compounds.

The metabolic pathways described in section 7.2.3, which efficiently transform alkylresorcinols into water-soluble metabolites, also argue against significant bioaccumulation. nih.govnih.gov Rapid biotransformation and excretion are key mechanisms that reduce the persistence of a chemical within an organism, thereby limiting its potential to accumulate over time. nih.gov

For a definitive assessment, experimental data from studies on relevant aquatic organisms, such as fish or bivalve molluscs, would be necessary. explorationpub.com Such studies typically determine the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at steady state. nih.gov In the absence of such data for this compound, its bioaccumulation potential remains theoretical.

Table 2: Factors Influencing Bioaccumulation Potential of this compound

| Factor | Influence on Bioaccumulation | Comment |

| Hydrophobicity (Log Kow) | High Log Kow generally leads to higher bioaccumulation potential. | Specific value for this compound is not available, but the presence of two hydroxyl groups suggests moderate to low hydrophobicity. |

| Biotransformation | Rapid metabolism and excretion reduce bioaccumulation. | Alkylresorcinols are known to be metabolized via oxidation, suggesting a low potential for accumulation. nih.govnih.gov |